molecular formula C7H6N4O2 B12961124 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B12961124
M. Wt: 178.15 g/mol
InChI Key: RKJIHOPTQGLZEW-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid: pyrazolo[3,4-b]pyridines . These compounds exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . The structure of this compound is shown below:

Structure:\text{Structure:} Structure:

These pyrazolo[3,4-b]pyridines have attracted significant interest due to their structural resemblance to purine bases like adenine and guanine. Let’s explore further!

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for obtaining 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. Researchers have used both preformed pyrazoles or pyridines as starting materials. One notable example involves the reaction of diphenylhydrazone and pyridine with iodine to yield the first monosubstituted 1H-pyrazolo[4,3-b]pyridine . Another strategy employs 1-phenyl-3-methyl-5-amino-pyrazole, which reacts with 1,3-diketones in glacial acetic acid to synthesize N-phenyl-3-methyl substituted derivatives .

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for practical applications.

Chemical Reactions Analysis

3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: Substituents at positions N1, C3, C4, C5, and C6 influence reactivity.

    Common Reagents: Specific reagents depend on the desired modifications.

    Major Products: Diverse products arise from these reactions.

Scientific Research Applications

This compound finds applications across multiple fields:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for therapeutic effects.

    Industry: May serve as precursors in drug development or materials science.

Mechanism of Action

The precise mechanism by which 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid within its chemical class.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-6-5-4(10-11-6)1-3(2-9-5)7(12)13/h1-2H,(H,12,13)(H3,8,10,11)

InChI Key

RKJIHOPTQGLZEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)C(=O)O

Origin of Product

United States

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